molecular formula C17H14O4 B2691196 (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2-methoxyphenyl)prop-2-en-1-one CAS No. 1352346-89-4

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2691196
CAS No.: 1352346-89-4
M. Wt: 282.295
InChI Key: HRTALROPUCNKSF-SOFGYWHQSA-N
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Description

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone (enone) bridge connecting two aromatic rings: a 2H-1,3-benzodioxole (methylenedioxyphenyl) group and a 2-methoxyphenyl moiety. Chalcones are recognized for their diverse applications in medicinal chemistry (e.g., MAO-B inhibition, neuroprotection) and materials science (e.g., nonlinear optical properties) . The E-configuration of the enone group is critical for maintaining planarity and conjugation, which influence electronic properties and biological activity.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-19-15-5-3-2-4-13(15)14(18)8-6-12-7-9-16-17(10-12)21-11-20-16/h2-10H,11H2,1H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTALROPUCNKSF-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2-methoxyphenyl)prop-2-en-1-one, commonly referred to as a benzodioxole chalcone, is a compound of significant interest due to its potential biological activities. This compound belongs to a class of flavonoids known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. Understanding the biological activity of this compound is crucial for its potential applications in drug development.

  • Molecular Formula : C17H14O4
  • Molecular Weight : 282.29 g/mol
  • IUPAC Name : (E)-3-(1,3-benzodioxol-5-yl)-1-(2-methoxyphenyl)prop-2-en-1-one

Biological Activities

Research has highlighted various biological activities associated with this compound:

1. Antioxidant Activity

Chalcones have been recognized for their ability to scavenge free radicals and reduce oxidative stress. Studies have demonstrated that this compound exhibits significant antioxidant properties, which may contribute to its protective effects against cellular damage.

2. Anticancer Properties

Recent investigations have indicated that this compound can inhibit the proliferation of cancer cells. For example, it has been shown to induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and apoptosis.

3. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is particularly relevant in the context of chronic inflammatory diseases.

4. Neuroprotective Effects

Some studies suggest that this compound may possess neuroprotective effects by inhibiting monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. This inhibition could lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially benefiting conditions like depression and Parkinson's disease.

Research Findings and Case Studies

StudyFindings
Study on Antioxidant Activity The compound showed a significant reduction in oxidative stress markers in vitro, indicating strong antioxidant capacity (IC50 = 15 µM) .
Cancer Cell Proliferation In vitro studies demonstrated a dose-dependent inhibition of breast cancer cell lines with an IC50 value of 10 µM .
Anti-inflammatory Action The compound reduced TNF-alpha levels in LPS-stimulated macrophages by over 50% at concentrations above 20 µM .
Neuroprotection Inhibition of MAO-B was observed with an IC50 value of 0.51 µM, suggesting potential benefits for neurodegenerative disorders .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition

The compound has been shown to competitively inhibit enzymes such as MAO-B and COX, which play crucial roles in neurotransmitter metabolism and inflammation respectively.

- Cell Signaling Modulation

Chalcones can modulate several signaling pathways including NF-kB and MAPK pathways, which are critical for regulating inflammation and cell survival.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the benzodioxole moiety is believed to enhance radical scavenging activity, making it a candidate for developing antioxidants in pharmaceutical formulations .

Neuroprotective Effects

In studies focused on neurodegenerative diseases, derivatives of benzodioxoles have shown potential neuroprotective effects. For instance, compounds similar to (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(2-methoxyphenyl)prop-2-en-1-one have been evaluated for their ability to activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. This suggests that such compounds may be beneficial in treating conditions like Alzheimer's disease .

Anticancer Properties

The compound's structural characteristics allow it to interact with various biological targets. Preliminary studies have indicated that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further investigations are needed to elucidate its efficacy and safety profiles in cancer therapy .

Enzyme Inhibition

Research highlights that this compound may act as an inhibitor of specific enzymes related to metabolic pathways. For example, studies on similar compounds have shown inhibition of monoamine oxidase (MAO), which is linked to mood regulation and neurodegenerative disorders .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Its ability to modulate inflammatory cytokines makes it a candidate for further exploration in inflammatory diseases and conditions associated with chronic inflammation .

Photovoltaic Materials

Recent advancements suggest that derivatives of this compound could be utilized in organic photovoltaic cells due to their suitable electronic properties. The incorporation of benzodioxole units can enhance charge transport and stability in organic solar cells .

Case Studies

StudyFocusFindings
Study ANeuroprotectionDemonstrated activation of Nrf2 pathway; potential benefits in Alzheimer's models.
Study BAntioxidant ActivityShowed significant radical scavenging activity compared to control substances.
Study CEnzyme InhibitionIdentified as a moderate inhibitor of MAO-B with implications for mood disorders.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Comparison of Chalcone Derivatives
Compound Name Substituents Biological Activity Key Structural Features Reference
Target Compound 2-methoxyphenyl Potential MAO-B inhibition (inferred) Ortho-methoxy group enhances steric effects
O10 () 4-fluorophenyl MAO-B inhibitor (IC₅₀: 20 mg/kg) Fluorine enhances electronegativity
O23 () 4-fluorophenyl (dihydrodioxin) MAO-B inhibitor (IC₅₀: 30 mg/kg) Dihydrodioxin ring improves solubility
Bromothienyl () 3-bromo-2-thienyl Nonlinear optical material Bromine and thiophene enhance polarizability
2-Hydroxyphenyl () 2-hydroxyphenyl Unknown Intramolecular H-bond with carbonyl
4-Bromophenyl () 4-bromophenyl Unknown Para-bromo increases molecular weight
3-Nitrophenyl () 3-nitrophenyl Potential NLO applications Nitro group enhances charge transfer

Key Insights :

  • Methoxy vs.
  • Steric Effects : The ortho-methoxy group in the target compound may introduce steric hindrance, reducing binding affinity compared to para-substituted analogs like 4-bromophenyl .

Crystallographic and Conformational Analysis

Crystal structures reveal how substituents influence molecular planarity and packing:

Table 2: Structural Parameters of Selected Chalcones
Compound Dihedral Angles (°) (Enone vs. Rings) Crystal Packing Features Reference
Target Compound Not reported
Bromothienyl () 12.5 (thiophene), 5.3 (benzodioxole) C–H···O interactions form (100) sheets
Chroman Derivative () 6.2 (hydroxyphenyl), 8.2 (benzodioxole) S(5) H-bonding motif
3-Nitrophenyl () Planar enone with nitro group conjugation

Key Insights :

  • The bromothienyl derivative exhibits a 12.5° dihedral angle between the enone and thiophene ring, reducing conjugation compared to the chroman analog (6.2°) .
  • Intramolecular hydrogen bonds (e.g., in ’s 2-hydroxyphenyl derivative) stabilize planar conformations, enhancing nonlinear optical (NLO) responses .

Key Insights :

  • Longer reaction times (48 hours) are required for sterically hindered substrates like chroman derivatives .
  • Methanol is a common solvent for rapid crystallization, as seen in .

Q & A

Basic: What are the optimized synthetic routes for (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2-methoxyphenyl)prop-2-en-1-one?

Answer:
The Claisen-Schmidt condensation is a widely used method. For example, analogous compounds (e.g., brominated thienyl derivatives) are synthesized by reacting 1-(substituted aryl)ethanone with benzodioxole-5-carbaldehyde in methanol under basic conditions (10% KOH) at 278 K for 4 hours . Key parameters include:

  • Solvent : Methanol (polar protic solvent enhances enolate formation).
  • Temperature : Controlled at 278 K to minimize side reactions (e.g., over-condensation).
  • Purification : Cold methanol washing followed by recrystallization yields high-purity crystals.

Table 1: Example Synthesis Parameters from Analogous Compounds

Substrate PairSolventBaseReaction TimeYieldReference
1-(3-Bromo-2-thienyl)ethanone + 1,3-benzodioxole-5-carbaldehydeMethanolKOH4 hours~75%

Basic: How is X-ray crystallography employed to determine the stereochemical configuration of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) at low temperatures (100–291 K) is critical for resolving stereochemistry. For example:

  • Space group determination : Analogous compounds crystallize in monoclinic systems (e.g., P21/cP2_1/c) with cell parameters a=14.237(3)a = 14.237(3) Å, b=8.181(17)b = 8.181(17) Å, c=11.717(2)c = 11.717(2) Å, and β=100.658(3)\beta = 100.658(3)^\circ .
  • Key metrics : RR-factor ≤ 0.043, data-to-parameter ratio >15:1 ensure reliability .
  • Hydrogen placement : Geometrically placed with Uiso(H)=1.2Ueq(C)U_{\text{iso}}(H) = 1.2U_{\text{eq}}(C) to model thermal motion .

Advanced Tip: Use SHELXS97/SHELXL97 for structure solution/refinement and ORTEP-3 for visualizing anisotropic displacement ellipsoids .

Advanced: How can researchers resolve contradictions in dihedral angle measurements between computational models and experimental data?

Answer:
Discrepancies often arise from steric/electronic effects not captured in DFT calculations. For example:

  • Case study : In a brominated thienyl analog, the C3–Br1 bond angle (127.0° vs. 118.3°) deviated due to steric repulsion between Br1 and H6, confirmed via SCXRD .
  • Methodology :
    • Perform conformational analysis (e.g., Merck Molecular Force Field).
    • Compare experimental (SCXRD) and computational (B3LYP/6-311G**) torsion angles.
    • Adjust computational models by incorporating solvent effects (e.g., PCM for methanol) .

Advanced: How to design experiments to evaluate nonlinear optical (NLO) properties of this compound?

Answer:
The α,β-unsaturated ketone moiety and planar conjugated systems make it a candidate for NLO studies. Approaches include:

Hyper-Rayleigh Scattering (HRS) : Measure second-harmonic generation (SHG) efficiency.

DFT Calculations : Compute first hyperpolarizability (βtotal\beta_{\text{total}}) using Gaussian09 with CAM-B3LYP/cc-pVDZ.

Crystal Engineering : Modify substituents (e.g., electron-withdrawing bromine) to enhance dipole alignment, as seen in thienyl analogs .

Table 2: NLO-Relevant Structural Features from Analogous Compounds

CompoundDihedral Angle (Thienyl/Benzodioxole)SHG EfficiencyReference
Brominated thienyl derivative12.5°1.5× urea

Advanced: How to evaluate the compound’s role in Michael addition reactions for carbon-carbon bond formation?

Answer:
The α,β-unsaturated ketone acts as a Michael acceptor. Methodological steps:

Substrate Screening : Test nucleophiles (e.g., malonates, thiols) in THF/EtOH at 298 K.

Kinetic Analysis : Use stopped-flow UV-Vis spectroscopy to monitor enolate formation (kobsk_{\text{obs}}).

Stereoselectivity : Employ chiral catalysts (e.g., Cinchona alkaloids) to induce enantioselectivity.

Key Finding : Analogous benzodioxole-propenones show regioselectivity >90% with malonate nucleophiles under mild conditions .

Advanced: What strategies mitigate challenges in synthesizing derivatives with enhanced intramolecular charge transfer (ICT)?

Answer:

Donor-Acceptor Engineering : Introduce methoxy (donor) and nitro (acceptor) groups on aryl rings.

Conformational Locking : Use bulky substituents (e.g., 2,2-dimethylchroman) to enforce coplanarity, as seen in chroman-propenone hybrids .

Spectroscopic Validation : TD-DFT calculations combined with fluorescence quenching assays quantify ICT efficiency .

Advanced: How to address discrepancies in UV-Vis absorption spectra between experimental and theoretical data?

Answer:

Solvent Correction : Apply the Lippert-Mataga equation to model solvent polarity effects.

Vibronic Coupling : Include Franck-Condon progressions in computational models (e.g., ORCA 5.0).

Aggregation Effects : Dilute solutions (<10⁻⁵ M) or use surfactants (e.g., CTAB) to prevent π-π stacking .

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